molecular formula C8H9NO2 B1291507 5-Ethylpyridine-3-carboxylic acid CAS No. 3222-53-5

5-Ethylpyridine-3-carboxylic acid

Cat. No.: B1291507
CAS No.: 3222-53-5
M. Wt: 151.16 g/mol
InChI Key: NAYFQDVGAZMKLL-UHFFFAOYSA-N
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Description

5-Ethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It belongs to the class of pyridine carboxylic acids, which are derivatives of pyridine with a carboxyl group attached to the ring

Biochemical Analysis

Cellular Effects

The effects of 5-Ethylpyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The molecular mechanism of this compound also involves its interaction with nucleic acids, potentially affecting transcriptional and post-transcriptional processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression profiles. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are essential for determining the therapeutic window and potential risks associated with the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyridine nucleotide metabolism It interacts with enzymes such as dehydrogenases and oxidases, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of 5-ethylpyridine using carbon dioxide in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the carboxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

5-Ethylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.

    5-Methylpyridine-3-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    4-Ethylpyridine-3-carboxylic acid: The ethyl group is positioned differently, influencing its reactivity and interactions.

Uniqueness: 5-Ethylpyridine-3-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its solubility in organic solvents and affect its binding affinity to enzymes and receptors.

Properties

IUPAC Name

5-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYFQDVGAZMKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626973
Record name 5-Ethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-53-5
Record name 5-Ethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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